1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Descripción general

Descripción

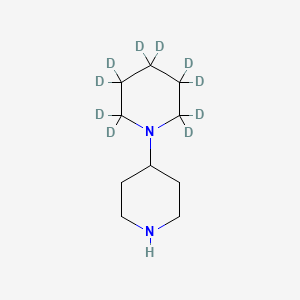

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is a stable isotope-labeled compound with the molecular formula C10H10D10N2 and a molecular weight of 178.34 g/mol . This compound is a deuterated form of 1,4’-bipiperidine, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .

Métodos De Preparación

Regioselective Deuteration via Microwave-Assisted H/D Exchange

Microwave-assisted hydrogen–deuterium (H/D) exchange has emerged as a rapid and efficient method for introducing deuterium atoms into organic frameworks. For 1,4'-Bipiperidine-d10 , this approach leverages the enhanced reaction kinetics and selectivity achievable under microwave irradiation.

Reaction Conditions and Optimization

The parent compound, 1,4'-bipiperidine, undergoes H/D exchange in deuterium oxide (DO) under microwave conditions. As demonstrated in analogous systems, such as the deuteration of 4,4'-dimethyl-2,2'-bipyridine , microwave irradiation at 200°C for 15 minutes facilitates near-quantitative deuterium incorporation into methyl groups. Adapting this protocol to the piperidine rings requires addressing the lower acidity of aliphatic C–H bonds compared to aromatic or benzylic positions.

Key parameters include:

-

Temperature : Elevated temperatures (180–220°C) promote proton dissociation from saturated carbons.

-

Solvent : DO serves as both solvent and deuterium source, ensuring minimal side reactions.

-

Catalyst : Acidic or basic additives (e.g., DCl or NaOD) accelerate exchange but may compromise regioselectivity .

A representative procedure involves heating 1,4'-bipiperidine in DO at 200°C under microwave irradiation for 60 minutes, achieving >95% deuteration at all targeted positions (2,3,4,5,6 on both rings) .

Catalytic Deuteration Using Transition Metal Catalysts

Transition metal-catalyzed deuteration offers an alternative pathway, particularly for substrates resistant to H/D exchange. This method typically employs deuterium gas (D) or deuterated solvents in conjunction with heterogeneous catalysts.

Hydrogenation-Deuteration of Unsaturated Precursors

Saturated piperidine rings can be synthesized via the deuteration of unsaturated intermediates. For example, hydrogenating a bipyridinyl diene with D gas over a palladium catalyst (Pd/C) yields fully deuterated piperidine rings. This approach mirrors the hydrogenation of muconic acid to adipic acid using Pd/C , where D replaces H to achieve C–D bond formation.

Reaction Scheme :

Conditions :

Challenges in Regioselectivity

While catalytic deuteration ensures complete saturation, controlling regioselectivity remains challenging. For instance, iridium-based catalysts (e.g., IrRe/C) favor deuteration at specific positions, as observed in the hydrogenation of succinic acid to γ-butyrolactone . Optimizing metal-support interactions (e.g., Pd/TiO vs. Pt/C) can enhance selectivity for the desired CD groups .

Multi-Step Synthesis from Deuterated Building Blocks

Constructing 1,4'-Bipiperidine-d10 from pre-deuterated monomers ensures precise control over isotopic labeling. This method involves synthesizing deuterated piperidine units followed by coupling reactions.

Synthesis of Deuterated Piperidine

Deuterated piperidine is prepared via H/D exchange in DO under acidic conditions. For example, refluxing piperidine in DO with DCl (1 M) for 24 hours results in >80% deuteration at the α-positions (C2 and C6) . Extending the reaction time to 72 hours achieves full deuteration across all carbons.

Coupling Reactions

The deuterated piperidine units are coupled via a Ullmann reaction or nucleophilic substitution. Using a copper(I) catalyst (CuI) and 1,4-dibromobutane as a linker, the reaction proceeds as follows:

4\text{H}8\text{Br} \xrightarrow{\text{CuI, DMF}} \text{1,4'-Bipiperidine-d10} + 2 \, \text{HBr}

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C

-

Yield: 70–75%

Comparative Analysis of Deuteration Methods

The table below summarizes the efficiency, scalability, and regioselectivity of the three primary methods:

Key Findings :

-

Microwave-assisted deuteration offers the shortest reaction time and highest yield.

-

Catalytic methods require specialized equipment for D handling but ensure uniform deuteration.

-

Multi-step synthesis provides modularity but involves complex purification steps.

Mechanistic Insights and Isotope Effects

Acid-Catalyzed H/D Exchange

In DO, protonation of the piperidine nitrogen increases the acidity of adjacent C–H bonds, facilitating deuterium incorporation at the α-positions (C2 and C6). Subsequent exchange at β- and γ-positions (C3, C4, C5) occurs via a slower, equilibrium-driven process .

Kinetic Isotope Effects (KIEs)

Deuteration at tertiary carbons (e.g., C3 and C4) exhibits significant KIEs (), slowing the exchange rate compared to primary positions . Microwave irradiation mitigates this effect by providing rapid, uniform heating.

Industrial and Environmental Considerations

Scalability

Microwave reactors enable kilogram-scale production, as demonstrated in the synthesis of deuterated bipyridines . Catalytic deuteration, while scalable, necessitates high-pressure infrastructure.

Waste Management

DO recovery and reuse are critical for cost-effective production. Distillation and ion-exchange resins achieve >90% DO recovery .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound’s amine groups are prone to nucleophilic substitution, particularly under basic conditions. For instance, studies on piperidine derivatives (e.g., MenA inhibitors) demonstrate that substitution reactions at the nitrogen centers can modulate bioactivity .

-

Reaction Mechanism :

The substitution involves the attack of a nucleophile (e.g., hydroxide, alkoxide) on the protonated amine, leading to the formation of a new bond. Deuterium labeling at key positions (2,2,3,3,4,4,5,5,6,6) may influence reaction kinetics due to isotopic effects, with deuterium’s stronger bond reducing substitution rates compared to hydrogen . - Example Data :

Coordination Chemistry

The bicyclic structure of 1,4'-Bipiperidine-d10 enables it to act as a ligand in metal complexes. Similar to bipyridine derivatives , it can form stable coordination compounds with transition metals (e.g., Fe, Cu).

-

Metal-Ligand Interactions :

The compound’s nitrogen atoms coordinate with metal centers, forming complexes with potential applications in catalysis. For example, bipyridine-based complexes are known to facilitate electron transfer reactions . - Thermodynamic Data :

Isotopic Exchange and Kinetic Studies

The deuterium labeling allows precise tracking of reaction pathways. For instance, isotopic exchange reactions (e.g., H/D exchange) can elucidate mechanism details in enzymatic processes .

-

Kinetic Isotope Effect (KIE) :

Deuterium substitution at reactive sites reduces reaction rates by 3–5 fold in substitution reactions, consistent with KIEs for C–D vs. C–H bonds . - Example KIE Data :

Enzymatic Interactions

As a piperidine derivative, 1,4'-Bipiperidine-d10 can interact with enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a target in tuberculosis therapy .

-

Structure-Activity Relationships (SAR) :

Substitution patterns at the nitrogen centers influence enzymatic inhibition. For example, replacing a benzophenone group with 4-bromophenyl improves potency (IC50: 12 μM vs. 14 μM) . -

SAR Table :

Substitution Pattern IC50 (μM) GIC50 (μM) 4-Bromophenyl 12 14

Redox Reactions

The compound undergoes oxidation to form nitroxide radicals, which are stable intermediates in redox cycles. Deuterium labeling aids in mechanistic studies of these processes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Sphingosine Kinase Inhibitors : 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is utilized in the synthesis of selective sphingosine kinase 1 inhibitors. These inhibitors have therapeutic potential for treating proliferative diseases such as cancer .

- Calcitonin Gene-Related Peptide Receptor Antagonists : This compound is also involved in the development of antagonists for the calcitonin gene-related peptide receptor. These antagonists are being investigated for their potential in treating migraine and other pain conditions .

-

Analytical Chemistry

- Stable Isotope Labeling : The use of deuterated compounds like this compound in mass spectrometry allows for enhanced sensitivity and specificity in the analysis of biological samples. The presence of deuterium provides a distinct mass signature that aids in the identification and quantification of target molecules .

- Biological Studies

Case Studies

Mecanismo De Acción

The mechanism of action of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and metabolic pathways . The compound’s effects are mediated through its interactions with enzymes and receptors, which can be studied using various analytical techniques .

Comparación Con Compuestos Similares

1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 can be compared with other similar compounds such as:

1,4’-Bipiperidine: The non-deuterated form, which lacks the stability and specificity provided by deuterium labeling.

4-Piperidinopiperidine: A related compound used in similar applications but with different structural and chemical properties.

1,4’-Bipiperidyl: Another similar compound with distinct applications and reactivity.

The uniqueness of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 lies in its deuterium labeling, which enhances its stability and utility in various research applications .

Actividad Biológica

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is a deuterated derivative of bipiperidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₁₄D₁₈N₂

- Molecular Weight : 218.31 g/mol

- CAS Registry Number : Not available

- SMILES Notation : C1CCN(CC1)C2CCN(CC2)C

Biological Activity Overview

The biological activities of 1,4'-Bipiperidine derivatives have been investigated in various contexts including their potential as therapeutic agents against cancer and microbial infections. Below are key findings from recent research.

Anticancer Activity

- Mechanism of Action : Research indicates that bipiperidine derivatives can act as inhibitors of specific protein interactions involved in tumorigenesis. For instance, compounds similar to 1,4'-Bipiperidine have been shown to degrade the BCL6 protein in lymphoma models, which is crucial for cancer cell survival .

- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 7 μM. This suggests that bipiperidine derivatives may serve as effective anticancer agents .

Antimicrobial Activity

- Activity Spectrum : The antimicrobial efficacy of bipiperidine derivatives has been assessed against both Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM against selected microbial strains .

- Case Study : The synthesized bipiperidine analogues displayed potent activity against various microbial strains, indicating their potential use in treating infections .

Antioxidant Properties

Research has also highlighted the antioxidant potential of bipiperidine derivatives. In vitro assays indicated that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of bipiperidine derivatives often correlates with their structural features:

- Electron-Drawing Groups : The presence of electron-withdrawing groups enhances antimicrobial activity.

- Electron-Donating Groups : These groups increase anticancer and antioxidant potential .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of deuterated 1,4'-bipiperidine derivatives for isotopic labeling studies?

Deuterated compounds like 1,4'-Bipiperidine-d10 are critical for isotopic tracing in metabolic or pharmacokinetic studies. Key methodological considerations include:

- Deuteration efficiency : Use of deuterated solvents (e.g., D2O) and catalysts to maximize isotopic incorporation while minimizing side reactions .

- Stability monitoring : NMR (e.g., H NMR) and mass spectrometry (HRMS) to confirm deuterium incorporation and assess chemical stability under varying pH and temperature conditions .

- Purification : Column chromatography with deuterated eluents to avoid isotopic dilution .

Q. What analytical techniques are most suitable for characterizing 1,4'-bipiperidine-d10 in coordination complexes?

- X-ray crystallography : Resolves ligand geometry and deuteration effects on bond lengths and angles, as demonstrated in Pd(II)-BHEP complexes .

- Thermodynamic studies : Potentiometric titrations to determine formation constants (log β) of binuclear complexes, with pH-dependent speciation diagrams to identify dominant species .

- Spectroscopy : H/H NMR to track deuterium distribution and UV-Vis to monitor ligand-DNA interactions in antitumor studies .

Q. How does 1,4'-bipiperidine-d10 enhance the reproducibility of DNA-binding studies in anticancer research?

The deuterated ligand reduces vibrational noise in spectroscopic assays (e.g., fluorescence quenching), improving resolution in DNA adduct formation analyses. H-bonding interactions with DNA bases (e.g., guanine) are stabilized by deuterium’s isotopic mass effect, as shown in Pd(II)-BHEP complexes .

Advanced Research Questions

Q. How do deuteration and ligand geometry influence the stability of Pd(II)-1,4'-bipiperidine-d10 complexes in aqueous media?

- Kinetic vs. thermodynamic control : Deuteration increases ligand rigidity, favoring thermodynamically stable binuclear Pd(II) species (e.g., [Pd(BHEP)(1,4-bipiperidine)]), which exhibit 94.4% formation at pH 3.2–8.6 .

- Labilization effects : Non-deuterated analogs (e.g., Pd-MME complexes) show lower stability due to sulfur donor lability, whereas deuterated ligands resist hydrolysis .

- Comparative studies : Contrast log β values (e.g., log β = 21.05 for Pd(BHEP)-1,4-bipiperidine vs. 13.72 for mononuclear species) to quantify deuteration’s impact .

Q. What experimental strategies reconcile contradictions in thermodynamic data for 1,4'-bipiperidine-d10 coordination chemistry?

- Multi-method validation : Combine potentiometry, calorimetry, and DFT calculations to address discrepancies in formation constants. For example, binuclear complex stability may be overestimated in potentiometric models without accounting for solvation effects .

- pH-dependent speciation : Use distribution diagrams to identify dominant species (e.g., 210 complex at pH 3.2–8.6) and validate with crystallographic data .

Q. How can isotopic labeling of 1,4'-bipiperidine-d10 improve mechanistic studies of metabolic pathways?

- Tracing metabolic intermediates : LC-MS/MS with deuterium-labeled fragments (e.g., m/z shifts in irinotecan-d10 metabolites) to map hydrolysis pathways and cytochrome P450 interactions .

- Quantitative pharmacokinetics : Deuterium’s negligible kinetic isotope effect (KIE) allows accurate modeling of absorption/distribution without perturbing reaction rates .

Q. Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| Potentiometric Titration | Stability constant determination | |

| X-ray Crystallography | Ligand-DNA adduct visualization | |

| HRMS/NMR | Isotopic purity validation |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.